molecular formula C8H8N2O4 B3022708 2-Methoxy-4-nitrobenzamide CAS No. 62726-03-8

2-Methoxy-4-nitrobenzamide

Cat. No.: B3022708
CAS No.: 62726-03-8
M. Wt: 196.16 g/mol
InChI Key: RBUYIBAYLUAHRQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-nitrobenzamide can be synthesized from 2-methoxy-4-nitrobenzoic acid. The general synthetic route involves the conversion of the carboxylic acid group (-COOH) to an amide group (-CONH2). This can be achieved through the following steps:

    Activation of the Carboxylic Acid: The carboxylic acid group of 2-methoxy-4-nitrobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amidation: The activated carboxylic acid is then reacted with ammonia (NH3) or an amine to form the amide bond, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2).

    Substitution: The methoxy group (-OCH3) can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide (BBr3) to yield 4-nitrobenzamide.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in an acidic medium.

    Substitution: Boron tribromide (BBr3) for demethylation reactions.

Major Products

    Reduction: 2-Methoxy-4-aminobenzamide.

    Substitution: 4-Nitrobenzamide (after demethylation).

Scientific Research Applications

2-Methoxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives can be used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may act as enzyme inhibitors or receptor modulators.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-nitrobenzamide depends on its specific application. For instance, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrobenzoic acid: The precursor to 2-methoxy-4-nitrobenzamide, differing by the presence of a carboxylic acid group instead of an amide group.

    4-Nitrobenzamide: Lacks the methoxy group, making it less hydrophobic compared to this compound.

    2-Methoxybenzamide:

Uniqueness

This compound is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-methoxy-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUYIBAYLUAHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445688
Record name 2-Methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62726-03-8
Record name 2-Methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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